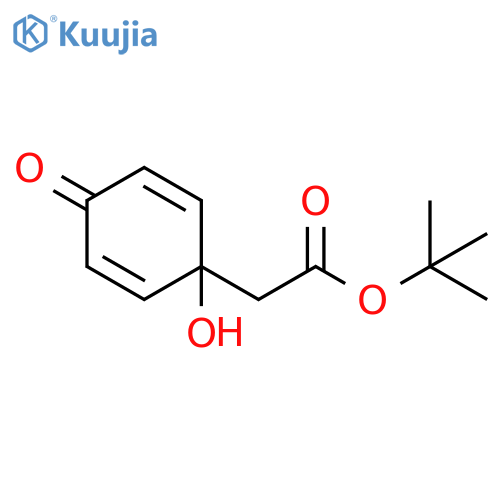Cas no 26732-61-6 (4-Quinolacetic Acid tert-Butyl Ester)

4-Quinolacetic Acid tert-Butyl Ester 化学的及び物理的性質
名前と識別子
-
- 4-Quinolacetic Acid tert-Butyl Ester
-
- インチ: 1S/C12H16O4/c1-11(2,3)16-10(14)8-12(15)6-4-9(13)5-7-12/h4-7,15H,8H2,1-3H3
- InChIKey: SBLXNILPXVSMKX-UHFFFAOYSA-N
- ほほえんだ: C1(O)(CC(OC(C)(C)C)=O)C=CC(=O)C=C1
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- ようかいど: Dichloromethane; Chloroform; Ethyl Acetate; DMSO;
- じょうきあつ: Not available
4-Quinolacetic Acid tert-Butyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Quinolacetic Acid tert-Butyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | Q700340-100mg |
4-Quinolacetic Acid tert-Butyl Ester |
26732-61-6 | 100mg |
$477.00 | 2023-05-17 | ||
| TRC | Q700340-50mg |
4-Quinolacetic Acid tert-Butyl Ester |
26732-61-6 | 50mg |
$259.00 | 2023-05-17 | ||
| TRC | Q700340-500mg |
4-Quinolacetic Acid tert-Butyl Ester |
26732-61-6 | 500mg |
$2044.00 | 2023-05-17 | ||
| TRC | Q700340-250mg |
4-Quinolacetic Acid tert-Butyl Ester |
26732-61-6 | 250mg |
$1171.00 | 2023-05-17 |
4-Quinolacetic Acid tert-Butyl Ester 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-Quinolacetic Acid tert-Butyl Esterに関する追加情報
4-Quinolacetic Acid tert-Butyl Ester (CAS No. 26732-61-6): A Comprehensive Overview
4-Quinolacetic Acid tert-Butyl Ester (CAS No. 26732-61-6) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This ester derivative of quinolacetic acid has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
4-Quinolacetic Acid tert-Butyl Ester is characterized by its unique chemical structure, which consists of a quinoline ring attached to an acetic acid moiety, with the carboxylic acid group esterified by a tert-butyl group. The molecular formula of this compound is C15H19NO3, and its molecular weight is 261.31 g/mol. The tert-butyl group imparts stability to the molecule, making it suitable for various synthetic transformations and biological studies.
The compound exhibits good solubility in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Its physical properties, including melting point and boiling point, are well-documented in the literature. The high stability and solubility of 4-Quinolacetic Acid tert-Butyl Ester make it an attractive candidate for further chemical modifications and biological evaluations.
Synthesis Methods
The synthesis of 4-Quinolacetic Acid tert-Butyl Ester can be achieved through several routes, each with its own advantages and limitations. One common method involves the esterification of 4-quinolacetic acid with tert-butanol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction typically proceeds under mild conditions and yields the desired product in good purity.
An alternative approach involves the direct coupling of 4-quinolinecarboxylic acid with tert-butanol using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for large-scale synthesis due to its high yield and operational simplicity.
Biological Activities
4-Quinolacetic Acid tert-Butyl Ester has been extensively studied for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Recent research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
In addition to its anti-inflammatory properties, 4-Quinolacetic Acid tert-Butyl Ester has demonstrated promising anti-cancer activity against various cancer cell lines. Studies have reported that it can induce apoptosis in human colon cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Furthermore, it has been shown to inhibit cell proliferation and migration in breast cancer cells by targeting specific kinases involved in cell cycle regulation.
Clinical Applications and Future Prospects
The potential clinical applications of 4-Quinolacetic Acid tert-Butyl Ester are currently being explored through preclinical studies and early-stage clinical trials. Its anti-inflammatory properties make it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its anti-cancer effects suggest that it could be developed into a novel therapeutic agent for various types of cancer.
Ongoing research is focused on optimizing the pharmacokinetic properties of 4-Quinolacetic Acid tert-Butyl Ester, including its bioavailability, distribution, metabolism, and excretion. These studies aim to enhance its therapeutic efficacy while minimizing potential side effects. Furthermore, efforts are being made to develop more potent derivatives through structural modifications and combinatorial chemistry approaches.
Conclusion
4-Quinolacetic Acid tert-Butyl Ester (CAS No. 26732-61-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable physical properties, and promising biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to advance, it is likely that new applications for this compound will be discovered, contributing to the advancement of healthcare solutions for various diseases.
26732-61-6 (4-Quinolacetic Acid tert-Butyl Ester) 関連製品
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)
- 954053-43-1(3,4-dimethoxy-N-{2-4-(pyrrolidin-1-yl)phenylethyl}benzene-1-sulfonamide)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)
- 37789-09-6(4-Methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)
- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)
- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)
- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)
- 1266214-97-4(1-(1H-indol-5-yl)cyclopropan-1-amine)